5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide is a synthetic nonapeptide analog of naturally occurring gonadotropin-releasing hormone (GnRH or LH-RH). This compound is known for its greater potency compared to the natural hormone and is used in various medical and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide involves the stepwise assembly of amino acids using solid-phase peptide synthesis (SPPS). The process typically starts with the attachment of the first amino acid to a solid resin, followed by the sequential addition of protected amino acids. Each addition involves deprotection and coupling steps, which are repeated until the desired peptide sequence is obtained .
Industrial Production Methods
Industrial production of this compound often employs automated peptide synthesizers to ensure high yield and purity. The final product is cleaved from the resin and purified using high-performance liquid chromatography (HPLC). The purified peptide is then lyophilized to obtain the final product in a stable form .
Chemical Reactions Analysis
Types of Reactions
5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide undergoes various chemical reactions, including:
Oxidation: This reaction can modify the tyrosyl residue, leading to the formation of dityrosine.
Reduction: Reduction reactions can affect the disulfide bonds within the peptide structure.
Substitution: Substitution reactions can occur at the amino acid side chains, altering the peptide’s properties
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents under mild conditions.
Reduction: Reducing agents like dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP).
Substitution: Various nucleophiles or electrophiles depending on the desired modification
Major Products Formed
The major products formed from these reactions include modified peptides with altered biological activity or stability. For example, oxidation can lead to the formation of dityrosine, which can affect the peptide’s structural integrity .
Scientific Research Applications
5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide has a wide range of scientific research applications:
Chemistry: Used as a model compound for studying peptide synthesis and modification.
Biology: Employed in research on hormone regulation and signal transduction pathways.
Medicine: Utilized in the treatment of hormone-dependent conditions such as prostate cancer and endometriosis.
Industry: Applied in the development of peptide-based therapeutics and diagnostic tools
Mechanism of Action
The mechanism of action of 5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide involves its interaction with GnRH receptors. Upon binding to these receptors, the compound acts as a potent inhibitor of gonadotropin secretion. This leads to the suppression of ovarian and testicular steroidogenesis, which is reversible upon discontinuation of the compound .
Comparison with Similar Compounds
Similar Compounds
Leuprolide acetate: Another synthetic nonapeptide analog of GnRH with similar applications.
Goserelin: A synthetic decapeptide analog of GnRH used in similar medical treatments.
Triptorelin: Another GnRH analog with comparable biological activity
Uniqueness
5-Oxo-L-prolyl-3-hydroxy-L-tyrosyl-L-prolinamide is unique due to its specific amino acid sequence and the presence of a hydroxy group on the tyrosyl residue, which can influence its binding affinity and potency compared to other GnRH analogs .
Properties
CAS No. |
66067-52-5 |
---|---|
Molecular Formula |
C19H24N4O6 |
Molecular Weight |
404.4 g/mol |
IUPAC Name |
(2S)-N-[(2S)-1-[(2S)-2-carbamoylpyrrolidin-1-yl]-3-(3,4-dihydroxyphenyl)-1-oxopropan-2-yl]-5-oxopyrrolidine-2-carboxamide |
InChI |
InChI=1S/C19H24N4O6/c20-17(27)13-2-1-7-23(13)19(29)12(8-10-3-5-14(24)15(25)9-10)22-18(28)11-4-6-16(26)21-11/h3,5,9,11-13,24-25H,1-2,4,6-8H2,(H2,20,27)(H,21,26)(H,22,28)/t11-,12-,13-/m0/s1 |
InChI Key |
SBJYBUBAKZZKNK-AVGNSLFASA-N |
Isomeric SMILES |
C1C[C@H](N(C1)C(=O)[C@H](CC2=CC(=C(C=C2)O)O)NC(=O)[C@@H]3CCC(=O)N3)C(=O)N |
Canonical SMILES |
C1CC(N(C1)C(=O)C(CC2=CC(=C(C=C2)O)O)NC(=O)C3CCC(=O)N3)C(=O)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.